molecular formula C9H18N2O3 B064947 tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate CAS No. 190792-75-7

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B064947
M. Wt: 202.25 g/mol
InChI Key: MOZOQDNRVPHFOO-NKWVEPMBSA-N
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Description

“tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H17FN2O2 . It is a derivative of Quinine, which is the primary alkaloid of various species of Cinchona .


Synthesis Analysis

The synthesis of this compound involves the reaction of (3S, 4R)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate with 4-nitro-1H-pyrazole in the presence of triphenylphosphine and di-isopropyl azodicarboxylate in tetrahydrofuran at 0 - 20℃ .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The ring is substituted with a tert-butyl group, an amino group, and a hydroxy group .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molecular weight of 219.25 g/mol . It is soluble in water, with a solubility of 4.83 mg/ml . It has a Log Po/w (iLOGP) of 2.4, indicating that it is moderately lipophilic .

Scientific Research Applications

Mechanism and Application in Organic Synthesis

Tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate has been studied in the context of organic synthesis, particularly focusing on the mechanisms of group migration and its applications. For instance, a study explored a tert-butyloxycarbonyl (Boc) group migration in imides like tert-butyl 3-((6-(bis(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate, involving a unique nine-membered cyclic transition state (Xue & Silverman, 2010).

Enzyme-Catalyzed Kinetic Resolution

Another significant application is in enzyme-catalyzed kinetic resolutions. For example, the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate has been reported. This process achieved high enantioselectivity, providing a method for preparing highly pure enantiomers for various applications (Faigl et al., 2013).

Intermediate in Synthesis of Biologically Active Compounds

This compound also serves as a key intermediate in the synthesis of biologically active compounds. For example, it has been used in the synthesis of tert-leucine, which further enables direct coupling with α-amino acid esters via β-lactam-derived α-amino acid N-carboxy anhydrides (Palomo et al., 1997).

Chiral Auxiliary in Stereoselective Syntheses

Its use as a chiral auxiliary in stereoselective syntheses is also notable. For instance, dynamic kinetic resolution using tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary has been developed, highlighting its unique characteristics as a novel chiral auxiliary for dynamic kinetic resolution (Kubo et al., 1997).

Development of New Synthetic Methods

Research has also focused on developing new synthetic methods utilizing tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate. For example, the preparation of tert-butyl aminocarbonate, a new type of compound used to acylate amines, was reported. This discovery expands the range of synthetic applications for such compounds (Harris & Wilson, 1983).

Safety And Hazards

This compound is classified as a warning signal word. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOQDNRVPHFOO-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160508
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate

CAS RN

190792-75-7, 138026-97-8
Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
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Record name 1,1-Dimethylethyl (3S,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
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